Benzene, [(S)-methylsulfinyl]-
Overview
Description
Benzene, [(S)-methylsulfinyl]- is a useful research compound. Its molecular formula is C7H8OS and its molecular weight is 140.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzene, [(S)-methylsulfinyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzene, [(S)-methylsulfinyl]- including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
The compound Butyl 2-(5-bromo-3-methylsulfinyl-1-benzofuran-2-yl)acetate shows the methylsulfinyl O atom and methyl substituents positioned on opposite sides of the benzofuran fragment, indicating a specific molecular arrangement. This arrangement contributes to the stabilization of the crystal structure through π–π interactions and C—H⋯π interactions (Choi, Seo, Son, & Lee, 2009).
In Isopropyl 2-(5-bromo-3-methylsulfinyl-1-benzofuran-2-yl)acetate, the molecular structure is stabilized by C—H⋯π interactions and weak intermolecular C—H⋯O hydrogen bonds. Such interactions are crucial in understanding molecular behavior in different conditions (Choi, Seo, Son, & Lee, 2008).
In another study, the compound Isopropyl 2-(5-chloro-3-methylsulfinyl-1-benzofuran-2-yl)acetate exhibits a distorted trigonal-pyramidal coordination at the S atom, with the O atom and the methyl group of the methylsulfinyl substituent lying on opposite sides of the benzofuran ring system. This insight into molecular geometry can be valuable in materials science and chemistry (Choi, Seo, Son, & Lee, 2008).
Research on Propyl 2-(5-chloro-3-methylsulfinyl-1-benzofuran-2-yl)acetate discusses the molecular stability achieved through aromatic π–π interactions and C—H⋯π interactions. Such studies are critical for understanding the properties of these compounds in various applications (Choi, Seo, Son, & Lee, 2009).
A novel green fluorophore, 2,5-bis(methylsulfonyl)-1,4-diaminobenzene, demonstrates high fluorescence emission and photostability. Its solid-state emissive, water-soluble, solvent- and pH-independent properties with a large Stokes shift make it a significant discovery for imaging applications and displays (Beppu, Tomiguchi, Masuhara, Pu, & Katagiri, 2015).
Properties
IUPAC Name |
[(S)-methylsulfinyl]benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8OS/c1-9(8)7-5-3-2-4-6-7/h2-6H,1H3/t9-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXTGICXCHWMCPM-VIFPVBQESA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C1=CC=CC=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[S@](=O)C1=CC=CC=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70452895 | |
Record name | (-)-Methyl phenyl sulfoxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70452895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18453-46-8 | |
Record name | (-)-Methyl phenyl sulfoxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70452895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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